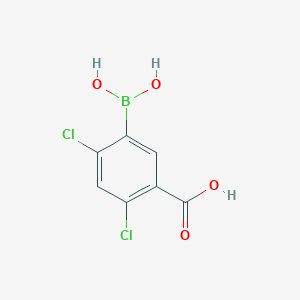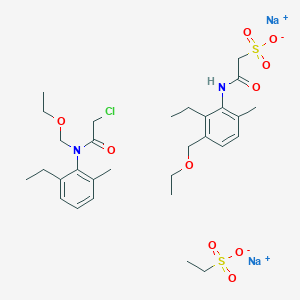![molecular formula C10H21Cl2FN2O B1485448 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 2098073-91-5](/img/structure/B1485448.png)
1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride
Vue d'ensemble
Description
Its unique structure, which includes a piperidine ring and a fluoro-substituted oxolane moiety, makes it a subject of interest in medicinal chemistry, drug discovery, and neuroscience studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the oxolane ring: This step involves the fluorination of an oxolane precursor under controlled conditions.
Attachment of the piperidine ring: The oxolane derivative is then reacted with a piperidine derivative to form the desired compound.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form, typically using hydrochloric acid in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride has several applications in scientific research, including:
Drug Discovery: Its unique structure makes it a valuable scaffold for developing new therapeutic agents.
Medicinal Chemistry: The compound can be used to study the structure-activity relationships of piperidine derivatives.
Neuroscience: It may be used in research focused on understanding the role of piperidine derivatives in neurological processes.
Mécanisme D'action
The mechanism of action of 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The fluoro-substituted oxolane moiety may enhance the compound’s binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
1-[(Oxolan-3-yl)methyl]piperidin-4-amine: This compound lacks the fluoro substitution but shares a similar core structure.
1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride: Another similar compound with a different substitution pattern.
Uniqueness: 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride is unique due to the presence of the fluoro group, which can significantly impact its chemical properties and biological activity. This substitution may enhance its stability, binding affinity, and selectivity compared to non-fluorinated analogs.
Propriétés
IUPAC Name |
1-[(3-fluorooxolan-3-yl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O.2ClH/c11-10(3-6-14-8-10)7-13-4-1-9(12)2-5-13;;/h9H,1-8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBFPFIADXMTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2(CCOC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl(3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485365.png)
![(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485367.png)
![(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485368.png)

![(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485373.png)
![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485375.png)

![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1485378.png)

![4-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485382.png)
![(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485383.png)
![{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485384.png)

![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B1485388.png)
